8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol
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Overview
Description
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromeno[4,3-c]pyridine derivatives and is commonly referred to as "Compound X" in scientific literature. In
Scientific Research Applications
Multicomponent Synthesis
Chromeno[4,3-c]pyridin derivatives, closely related to the chemical structure , have been synthesized through multicomponent reactions. These reactions are efficient for creating compounds with potential biological and medicinal properties. For example, Ryzhkova et al. (2023) and others have explored various multicomponent reactions to synthesize chromeno derivatives, indicating the versatility and significance of these compounds in synthetic chemistry (Ryzhkova et al., 2023).
Biological and Medicinal Properties
Chromeno[4,3-c]pyridin derivatives have been investigated for their biological and medicinal properties. Studies have shown their potential in antimicrobial and antitubercular applications. For instance, El-Essawy and El-Etrawy (2014) synthesized chromeno[4,3-b]pyrazolo[4,3-e]pyridines derivatives and evaluated them for their antimicrobial properties (El-Essawy & El-Etrawy, 2014). Similarly, Sriram et al. (2010) discovered novel antitubercular chromeno[3,2-c]pyridin derivatives, indicating their potential in treating tuberculosis (Sriram et al., 2010).
Anticancer Applications
These derivatives have also been explored for their anticancer activities. Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates, which were screened for anticancer activity against various human cancer cell lines, highlighting the potential of chromeno derivatives in cancer therapy (Kumar et al., 2013).
Structural Characterization
Structural characterization of these compounds provides insights into their potential applications. Studies like those by Yuan et al. (2010) and others have focused on determining the crystal structures of chromeno derivatives, which is essential for understanding their chemical behavior and interactions (Yuan et al., 2010).
properties
CAS RN |
52763-30-1 |
---|---|
Product Name |
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol |
Molecular Formula |
C28H32FNO2 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol |
InChI |
InChI=1S/C28H32FNO2/c1-5-14-30-15-13-24-23(18-30)27-25(31)16-21(17-26(27)32-28(24,3)4)19(2)7-6-8-20-9-11-22(29)12-10-20/h1,9-12,16-17,19,31H,6-8,13-15,18H2,2-4H3 |
InChI Key |
UIDOJGIFVOOMLY-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=CC=C(C=C1)F)C2=CC(=C3C4=C(CCN(C4)CC#C)C(OC3=C2)(C)C)O |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)F)C2=CC(=C3C4=C(CCN(C4)CC#C)C(OC3=C2)(C)C)O |
synonyms |
BW29Y; 8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro- 1H-chromeno[4,3-c]pyridin-10-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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